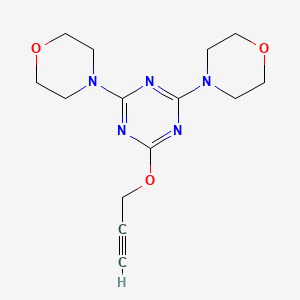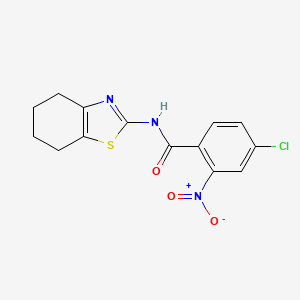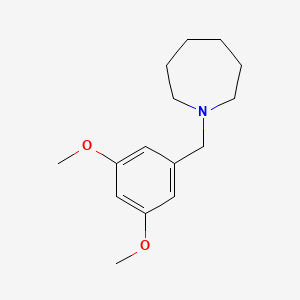
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological and pathological processes in the brain.
Mécanisme D'action
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide works by selectively blocking the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory. The NMDA receptor is activated by the binding of glutamate and requires the co-activation of glycine or D-serine. 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide binds to the receptor at the glycine site and prevents its activation by glycine or D-serine.
Biochemical and physiological effects:
The blockade of the NMDA receptor by 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has been shown to have both beneficial and detrimental effects. On the one hand, NMDA receptor blockade has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. On the other hand, NMDA receptor blockade has been associated with cognitive impairment and psychosis-like symptoms in humans and animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide is a widely used tool in neuroscience research due to its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, there are some limitations to its use. For example, 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has a relatively short half-life and requires frequent dosing in animal experiments. In addition, the effects of 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide on the NMDA receptor can vary depending on the experimental conditions, such as the dose and duration of treatment.
Orientations Futures
There are many potential future directions for research on 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide and the NMDA receptor. One area of interest is the development of more selective NMDA receptor blockers that do not have the cognitive side effects associated with 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide. Another area of interest is the investigation of the role of the NMDA receptor in psychiatric disorders such as depression and anxiety. Finally, the development of new animal models that mimic human neurological disorders more closely could provide valuable insights into the therapeutic potential of NMDA receptor blockers.
Méthodes De Synthèse
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide can be synthesized using a simple three-step process. The first step involves the reaction of cyclopentylmagnesium bromide with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. The second step involves the oxidation of the alcohol to the corresponding carboxylic acid using Jones reagent. In the final step, the carboxylic acid is converted to 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide by reacting it with N,N-dimethylpropanamide in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has been extensively used in research to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has also been used to investigate the mechanism of action of other drugs that target the NMDA receptor. In addition, 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has been used in animal models to study the effects of NMDA receptor blockade on learning and memory.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-8-13(11-15(14)20-2)17-16(18)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMRKNQAKEJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)
![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)


![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)